Nlrp3/aim2-IN-1

Inflammasome NLRP3 AIM2

Nlrp3/Aim2‑IN‑1 (syn. compound 1) is a boronic‑acid‑containing small molecule that dually targets the NLRP3 and AIM2 inflammasomes, two critical innate‑immune complexes that drive caspase‑1 activation, IL‑1β/IL‑18 maturation and pyroptotic cell death [REFS‑1].

Molecular Formula C15H16BNO4
Molecular Weight 285.10 g/mol
Cat. No. B12416354
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNlrp3/aim2-IN-1
Molecular FormulaC15H16BNO4
Molecular Weight285.10 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC)(O)O
InChIInChI=1S/C15H16BNO4/c1-21-14-7-5-11(6-8-14)9-15(18)17-13-4-2-3-12(10-13)16(19)20/h2-8,10,19-20H,9H2,1H3,(H,17,18)
InChIKeyMLFLVONTTDCYQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nlrp3/Aim2‑IN‑1 – What Procurement Teams Need to Know About This Dual NLRP3/AIM2 Inflammasome Inhibitor


Nlrp3/Aim2‑IN‑1 (syn. compound 1) is a boronic‑acid‑containing small molecule that dually targets the NLRP3 and AIM2 inflammasomes, two critical innate‑immune complexes that drive caspase‑1 activation, IL‑1β/IL‑18 maturation and pyroptotic cell death [REFS‑1]. It was discovered as the initial phenotypic screening hit in a campaign aimed at identifying pyroptosis inhibitors and served as the starting point for the optimisation that produced the more potent analogues NLRP3/AIM2‑IN‑2 and NLRP3/AIM2‑IN‑3 [REFS‑2]. Its moderate potency (IC₅₀ = 3.136 ± 0.7667 µM) against NLRP3‑ and AIM2‑dependent pyroptosis, combined with a unique boronic acid chemotype, makes it a valuable tool for probing inflammasome biology where the ultra‑potent, highly optimised analogues may mask subtle pathway distinctions.

Why a Generic ‘NLRP3 Inhibitor’ Cannot Replace Nlrp3/Aim2‑IN‑1 in Your Inflammasome Studies


Compounds that inhibit NLRP3 or AIM2 inflammasomes are not interchangeable because they differ profoundly in target selectivity, species‑dependent potency, and mechanism of inflammasome blockade. The widely used reference inhibitor MCC950 (CRID3) is exquisitely selective for NLRP3 and fails to suppress AIM2‑driven responses [REFS‑1]. In contrast, Nlrp3/Aim2‑IN‑1 retains dual‑target activity, albeit with lower potency, thereby preserving the ability to interrogate both pathways simultaneously [REFS‑2]. Furthermore, within the same chemical series, potency improvements of 13‑ to 40‑fold were achieved with later analogues (NLRP3/AIM2‑IN‑2 and NLRP3/AIM2‑IN‑3), and the series exhibits a pronounced species‑dependent activity gradient that is not observed with MCC950 [REFS‑3]. Consequently, simply substituting any ‘NLRP3 inhibitor’ or any ‘dual inhibitor’ for Nlrp3/Aim2‑IN‑1 risks either losing AIM2 coverage, altering the dynamic range of inhibition, or introducing species‑specific biases that can confound cross‑species data interpretation.

Nlrp3/Aim2‑IN‑1 vs. Closest Analogues – Quantitative Differentiation Data for Procurement Decisions


Dual NLRP3/AIM2 Inhibition vs. Selective NLRP3 Blockade: Nlrp3/Aim2‑IN‑1 Compared with MCC950

Nlrp3/Aim2‑IN‑1 inhibits both NLRP3‑ and AIM2‑dependent pyroptosis with an IC₅₀ of 3.136 ± 0.7667 µM [1]. In contrast, the benchmark NLRP3 inhibitor MCC950 (CRID3) shows no activity against AIM2‑driven inflammasome activation at concentrations up to 10 µM [2]. This dual‑target profile is a deliberate design feature of the chemical series from which Nlrp3/Aim2‑IN‑1 originates [3].

Inflammasome NLRP3 AIM2

Potency Gradient Within the Same Chemical Series: Nlrp3/Aim2‑IN‑1 vs. NLRP3/AIM2‑IN‑2

NLRP3/AIM2‑IN‑2 (compound 8) is a direct structural analogue of Nlrp3/Aim2‑IN‑1 (compound 1) and was developed through systematic SAR exploration of the diaryl acetamide series. NLRP3/AIM2‑IN‑2 displays an IC₅₀ of 0.2392 ± 0.0233 µM, representing a 13‑fold improvement in potency compared with the 3.136 µM IC₅₀ of Nlrp3/Aim2‑IN‑1 [1].

SAR Pyroptosis Inflammasome

Large Potency Window Between Hit and Lead: Nlrp3/Aim2‑IN‑1 vs. NLRP3/AIM2‑IN‑3 (J114)

NLRP3/AIM2‑IN‑3 (compound 59, J114) is the most potent compound reported from the same optimisation campaign. It inhibits pyroptosis with an IC₅₀ of 0.077 ± 0.008 µM, which is 40.7‑fold more potent than Nlrp3/Aim2‑IN‑1 (IC₅₀ = 3.136 µM) [1]. This wide potency gap underscores the extent of medicinal‑chemistry optimisation that was required to move from the original hit to the lead candidate, and it positions Nlrp3/Aim2‑IN‑1 as the essential low‑potency anchor for SAR studies within the series.

Lead optimisation Pyroptosis Inflammasome

Species‑Dependent Activity Profile: A Class Characteristic That Distinguishes the Jiao Series from MCC950

The lead compound J114 exhibits a striking species‑dependent gradient in IL‑1β secretion assays: IC₅₀ = 0.098 µM in human THP‑1 macrophages, versus 14.62 µM in mouse J774A.1 cells (≈149‑fold difference) and 48.98 µM in primary mouse BMDMs (≈500‑fold difference) [1]. This property is a hallmark of the chemical class to which Nlrp3/Aim2‑IN‑1 belongs and is not observed for MCC950, whose potency remains in the low nanomolar range across human and mouse cells [2]. Although the precise species‑selectivity indices for Nlrp3/Aim2‑IN‑1 itself have not been published, the scaffold‑dependent nature of the effect makes it highly relevant for interpretation of data generated with any member of this series.

Species differences IL‑1β THP‑1 BMDM

Best‑Fit Application Scenarios for Nlrp3/Aim2‑IN‑1 Based on Quantitative Differentiation Evidence


Simultaneous Dissection of NLRP3 and AIM2 Inflammasome Pathways in Human Macrophages

Nlrp3/Aim2‑IN‑1 is the appropriate choice when the experimental goal is to inhibit both the NLRP3 and AIM2 arms of the inflammasome system in a single treatment, without resorting to a cocktail of selective inhibitors. This is especially relevant in models of polymicrobial sepsis or crystalline‑induced inflammation where both sensors contribute to IL‑1β release [1].

Moderate‑Potency Control Compound for SAR‑Driven Medicinal Chemistry Campaigns

With an IC₅₀ of 3.136 µM, Nlrp3/Aim2‑IN‑1 provides a low‑potency reference point that allows medicinal chemists to quantify the potency gains achieved by structural modifications, for example the 13‑fold and 40‑fold improvements observed for NLRP3/AIM2‑IN‑2 and NLRP3/AIM2‑IN‑3, respectively [2].

Investigating Concentration‑Dependent Phenotypic Responses Without Full Pathway Shutdown

In cellular assays where complete blockade of pyroptosis would eliminate the phenotype of interest, the moderate activity of Nlrp3/Aim2‑IN‑1 enables titration of inflammasome activity across a readily achievable concentration range (≈1–30 µM), helping to uncover graded signalling responses or compensatory mechanisms [3].

Benchmarking Species‑Specific Inflammasome Inhibitor Behaviour

The Jiao series, including Nlrp3/Aim2‑IN‑1, exhibits a pronounced human‑vs‑mouse potency gap (demonstrated for J114). Using Nlrp3/Aim2‑IN‑1 as a representative of this chemotype allows researchers to identify and control for species‑dependent differences early in a project, avoiding late‑stage translational failures [4].

Quote Request

Request a Quote for Nlrp3/aim2-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.